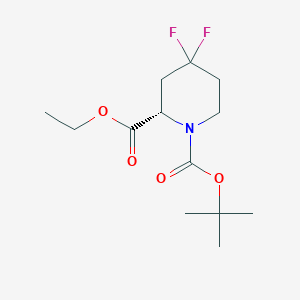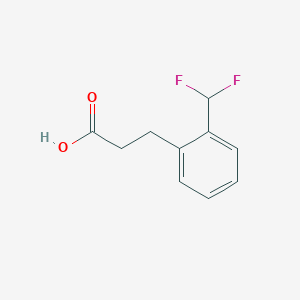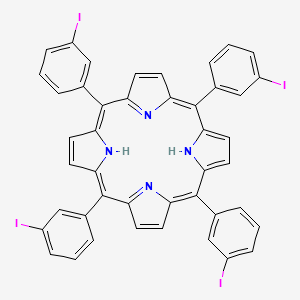
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin is a porphyrin derivative, a class of compounds known for their extensive applications in various fields due to their unique chemical structure Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(3-iodophenyl)porphyrin typically involves the condensation of pyrrole with 3-iodobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the desired porphyrin compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, making the compound versatile for further modifications.
Oxidation and Reduction: The porphyrin core can undergo redox reactions, which are essential in its applications in catalysis and photodynamic therapy.
Metalation: The compound can form metal complexes by coordinating with metal ions, enhancing its properties for specific applications.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Metalation: Metal salts like zinc acetate or copper chloride.
Major Products
Substituted Porphyrins: Depending on the substituents introduced, various functionalized porphyrins can be obtained.
Metal Complexes: Coordination with metals results in metalloporphyrins, which have distinct properties and applications.
科学的研究の応用
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Biology: Employed in studies involving enzyme mimetics and as a probe for studying biological systems.
Medicine: Utilized in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Applied in the development of sensors and materials for electronic devices.
作用機序
The mechanism of action of 5,10,15,20-Tetrakis(3-iodophenyl)porphyrin varies depending on its application:
Photodynamic Therapy: Upon light activation, the compound generates reactive oxygen species that induce cell death in targeted cancer cells.
Catalysis: Acts as a catalyst by facilitating electron transfer processes in oxidation and reduction reactions.
Metal Complexes: The porphyrin core coordinates with metal ions, altering its electronic properties and enhancing its reactivity.
類似化合物との比較
Similar Compounds
- 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin
- 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin is unique due to the specific positioning of iodine atoms, which enhances its reactivity and potential for further functionalization. This makes it particularly valuable in applications requiring high reactivity and specificity.
特性
分子式 |
C44H26I4N4 |
|---|---|
分子量 |
1118.3 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(3-iodophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26I4N4/c45-29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(46)22-26)37-17-19-39(51-37)44(28-8-4-12-32(48)24-28)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(47)23-27/h1-24,49,52H |
InChIキー |
BIHWRSWVZVTYDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)I)C8=CC(=CC=C8)I)C=C4)C9=CC(=CC=C9)I)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



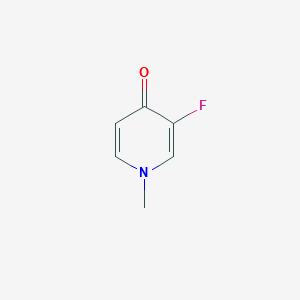
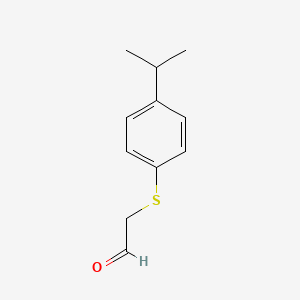
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
![N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13649600.png)
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)

![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
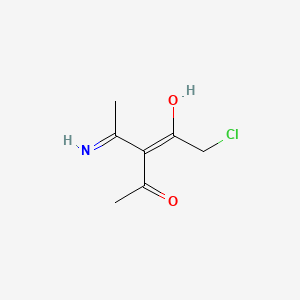
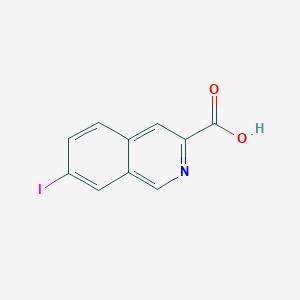
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
